molecular formula C16H17F3N4O3S B1672781 JAMI1001A CAS No. 1001019-46-0

JAMI1001A

Cat. No.: B1672781
CAS No.: 1001019-46-0
M. Wt: 402.4 g/mol
InChI Key: ZGRBZBGNPZBNLW-UHFFFAOYSA-N
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Description

JAMI1001A is a positive allosteric modulator of AMPA receptor.

Biological Activity

JAMI1001A is a novel compound identified as a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on receptor modulation, and potential therapeutic applications.

This compound interacts with the AMPA receptor's allosteric site, influencing its deactivation and desensitization processes. The compound has been shown to slow down channel deactivation by approximately 1.5-fold for both flip and flop isoforms of the GluA2 receptor, indicating a lack of isoform selectivity that may enhance its physiological relevance across different neuronal populations .

Key Findings:

  • Deactivation Modulation : this compound effectively slows the deactivation of AMPA receptors, which is critical for maintaining synaptic transmission during high-frequency stimulation.
  • Desensitization Inhibition : The compound significantly inhibits desensitization in both isoforms, suggesting its potential to enhance synaptic efficacy during prolonged glutamate exposure .

Biological Evaluation

The biological evaluation of this compound has revealed several promising attributes:

  • Neuroprotective Effects : By modulating AMPA receptor activity, this compound may offer neuroprotective benefits in conditions characterized by excitotoxicity.
  • Potential in Cognitive Disorders : Given its effects on synaptic plasticity, this compound could be explored as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on AMPA receptors:

  • Functional Analysis : A study demonstrated that this compound enhanced the current responses in HEK293 cells expressing GluA2 receptors under glutamate stimulation. The modulation was consistent across different experimental setups, reinforcing its efficacy as an allosteric modulator .
  • Structural Insights : Structural modeling indicated that this compound's interactions with specific amino acids in the receptor binding site contributed to its unique modulation profile. The absence of aromatic rings that typically stabilize other modulators suggests a novel mechanism by which this compound operates .

Comparative Analysis with Other Modulators

CompoundModulation TypeIsoform SelectivityEfficacy on DeactivationEfficacy on Desensitization
This compoundPositive AllostericNone1.5-fold slowingSignificant inhibition
CX614Positive AllostericFlop selectiveModerateMinimal
AniracetamPositive AllostericFlip selectiveHighModerate

Properties

IUPAC Name

2-[[2-[4-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c17-16(18,19)13-8(7-24)5-23(22-13)6-11(25)21-15-12(14(20)26)9-3-1-2-4-10(9)27-15/h5,24H,1-4,6-7H2,(H2,20,26)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRBZBGNPZBNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=C(C(=N3)C(F)(F)F)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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